molecular formula C28H29NO4Se B15378658 (9H-Fluoren-9-YL)methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(phenylselanyl)propanoate

(9H-Fluoren-9-YL)methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(phenylselanyl)propanoate

Cat. No.: B15378658
M. Wt: 522.5 g/mol
InChI Key: BRGMSPXJXKLGRO-VWLOTQADSA-N
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Description

The compound “(9H-Fluoren-9-YL)methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(phenylselanyl)propanoate” is a chiral, multifunctional molecule designed for applications in peptide synthesis and organoselenium chemistry. Its structure comprises three key components:

  • Fmoc group: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) moiety serves as a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection compatibility with tert-butoxycarbonyl (Boc) groups .
  • Boc-protected amino group: The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, enabling sequential deprotection strategies in peptide assembly .
  • Phenylselanyl (SePh) substituent: The 3-(phenylselanyl)propanoate side chain introduces a selenium-containing functional group, which may enhance redox activity, nucleophilicity, or serve as a handle for selenocysteine incorporation in peptides .

Properties

Molecular Formula

C28H29NO4Se

Molecular Weight

522.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylselanylpropanoate

InChI

InChI=1S/C28H29NO4Se/c1-28(2,3)33-27(31)29-25(18-34-19-11-5-4-6-12-19)26(30)32-17-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h4-16,24-25H,17-18H2,1-3H3,(H,29,31)/t25-/m0/s1

InChI Key

BRGMSPXJXKLGRO-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[Se]C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications Reference
Target: (9H-Fluoren-9-YL)methyl (R)-2-((Boc)amino)-3-(phenylselanyl)propanoate 3-(Phenylselanyl) Not Provided Hypothesized applications: Selenopeptide synthesis, redox-active probes. N/A
(R)-2-((Fmoc)amino)-3-(tert-butyldisulfanyl)propanoic acid 3-(tert-Butyldisulfanyl) 431.58 g/mol Disulfide bond mimic; used in redox-responsive drug delivery .
(R)-2-((Fmoc)amino)-3-mercaptopropanoic acid 3-Mercapto (-SH) Not Provided Thiol-based conjugation; prone to oxidation, requiring inert handling .
(S)-FMOC-3-amino-2-(phenylsulfonylamino)-propionic acid 2-(Phenylsulfonamide) Not Provided Sulfonamide enhances stability; used in protease-resistant peptide analogs .
(R)-2-((Fmoc)amino)-3-(4-(((Boc)amino)methyl)phenyl)propanoic acid 4-(((Boc)amino)methyl)phenyl 516.58 g/mol Dual protection (Fmoc/Boc); applied in branched peptide architectures .
(R)-3-((Fmoc)amino)-2-(3-bromobenzyl)propanoic acid 2-(3-Bromobenzyl) Not Provided Halogenated aromatic group for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key Comparisons :

Selenium vs. This makes it suitable for selenol-mediated redox cycling or selenocysteine incorporation .

Protection Strategies: The dual Fmoc/Boc protection in the target compound mirrors derivatives like (R)-2-((Fmoc)amino)-3-(4-(((Boc)amino)methyl)phenyl)propanoic acid , enabling orthogonal deprotection for sequential peptide elongation.

Stability and Reactivity: Phenylselanyl groups are less prone to air oxidation than mercapto (-SH) groups , but more reactive than tert-butyldisulfanyl . Selenides (SePh) are less acidic than thiols (pKa ~5.5 for selenols vs. ~8.3 for thiols), facilitating deprotonation under milder conditions .

Applications: Unlike halogenated analogs (e.g., 3-bromobenzyl ), the phenylselanyl group offers unique bioorthogonal reactivity, such as participation in radical reactions or selenoxide elimination .

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